2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid
Overview
Description
2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
It is known that bioactive aromatic compounds containing the indole nucleus, which is similar to the isoxazole ring in the compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, potentially leading to a range of biological effects.
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
It is known that compounds with similar structures can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways and have downstream effects on cellular processes.
Result of Action
Based on the potential biological activities mentioned earlier , it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is crucial for the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.
Cellular Effects
The effects of this compound on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACSS2, it reduces the availability of acetyl-CoA, which is essential for the acetylation of histones and other proteins . This reduction can lead to altered gene expression and metabolic reprogramming, particularly in cancer cells where ACSS2 is often upregulated to support rapid proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of ACSS2 . This enzyme catalyzes the conversion of acetate to acetyl-CoA, a critical step in various metabolic pathways. The compound binds to the active site of ACSS2, preventing its interaction with acetate and thereby inhibiting its activity. This inhibition leads to decreased acetyl-CoA levels, affecting acetylation-dependent processes such as gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of ACSS2, resulting in persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACSS2 without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ACSS2, beyond which the effects plateau.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ACSS2 . By inhibiting this enzyme, the compound affects the tricarboxylic acid cycle and oxidative phosphorylation, as acetyl-CoA is a key intermediate in these pathways. This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in regions with high ACSS2 activity, such as rapidly proliferating cancer cells, where it exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It targets ACSS2, which is found in these compartments, and its activity is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This localization is crucial for its role in inhibiting acetylation processes and affecting gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the acetic acid moiety: This step involves the reaction of the intermediate compound with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)propionic acid
- 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)butyric acid
Comparison
Compared to similar compounds, 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid may exhibit unique properties such as:
- Higher potency : Due to its specific structural features.
- Different pharmacokinetics : Resulting in variations in absorption, distribution, metabolism, and excretion.
- Distinct biological activity : Leading to different therapeutic applications or side effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S/c1-7-10(8(2)18-11-7)19(15,16)12(4-5-17-3)6-9(13)14/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTWTJJSMDXLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.